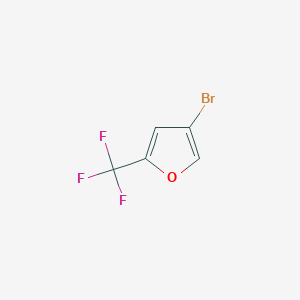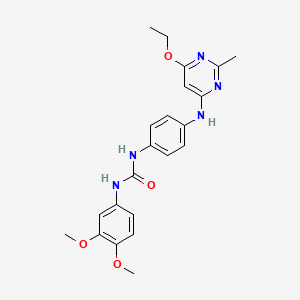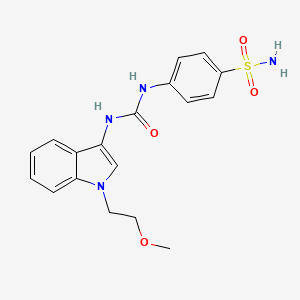
4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide is an intriguing compound belonging to the sulfonamide group It features an indole moiety, a methoxyethyl group, and a benzenesulfonamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide typically involves a multi-step process:
Preparation of Indole Precursor: : The indole precursor can be synthesized via Fischer indole synthesis using appropriate phenylhydrazine and ketone derivatives.
Functionalization of Indole: : The indole derivative is then functionalized to introduce the 2-methoxyethyl group through nucleophilic substitution reactions.
Urea Formation: : The functionalized indole compound undergoes a reaction with a suitable isocyanate to form the urea linkage.
Sulfonamide Formation: : Finally, the urea intermediate reacts with benzenesulfonyl chloride to form this compound.
Industrial Production Methods
While the laboratory synthesis focuses on optimizing reaction conditions and yields, industrial production emphasizes scalability and cost-effectiveness. Techniques like continuous flow synthesis, optimization of catalysts, and reaction conditions are employed to produce large quantities of the compound efficiently.
化学反应分析
Types of Reactions
The compound 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: : The indole moiety can be oxidized using oxidizing agents like hydrogen peroxide or metal oxides.
Reduction: : Reduction reactions can target the nitro or sulfonamide groups using reducing agents like sodium borohydride.
Substitution: : The methoxyethyl group can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, metal oxides, and peracids are common oxidizing agents.
Reduction: : Sodium borohydride and lithium aluminum hydride are widely used reducing agents.
Substitution: : Nucleophiles like alkoxides or electrophiles like alkyl halides can be used.
Major Products
Oxidation: : Products may include oxidized derivatives of the indole ring or sulfonamide group.
Reduction: : Reduced forms of the nitro or sulfonamide groups.
Substitution: : Substituted derivatives depending on the nucleophile or electrophile used.
科学研究应用
4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide has shown potential in various scientific research areas:
Chemistry
Used as a building block for synthesizing more complex molecules.
Studied for its reactivity and interaction with other chemicals.
Biology
Acts as a molecular probe in biochemical assays.
Investigated for its role in enzyme inhibition and protein binding studies.
Medicine
Potential therapeutic agent for treating diseases due to its bioactive properties.
Studied for its effects on cellular pathways and mechanisms.
Industry
Utilized in the development of new materials with specific properties.
Employed in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: : The compound can bind to proteins, enzymes, or receptors, altering their function.
Pathways: : It may interfere with signaling pathways, enzyme activities, or protein-protein interactions, leading to biological effects.
相似化合物的比较
When compared to other sulfonamide derivatives, 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide stands out due to its unique combination of structural elements:
Unique Features: : The presence of both an indole moiety and a methoxyethyl group differentiates it from simpler sulfonamides.
Similar Compounds: : Other compounds with similar sulfonamide backbones but lacking the same structural features include sulfanilamide, sulfadiazine, and sulfamethoxazole.
By focusing on its structural uniqueness and versatile reactivity, this compound continues to be a valuable subject of study in various scientific disciplines.
属性
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-sulfamoylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-26-11-10-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-13-6-8-14(9-7-13)27(19,24)25/h2-9,12H,10-11H2,1H3,(H2,19,24,25)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXYHURIFKBYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide](/img/structure/B2992293.png)
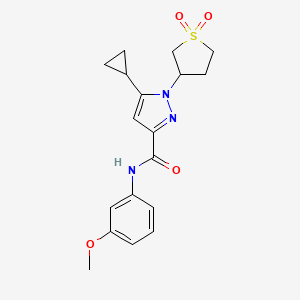
![N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2992297.png)
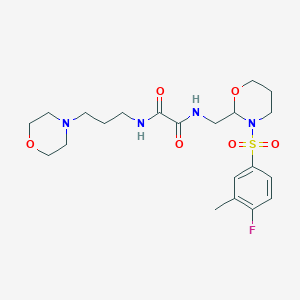
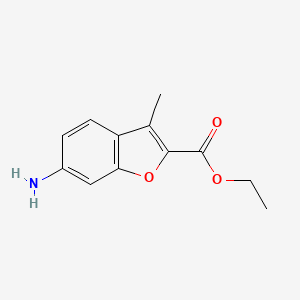
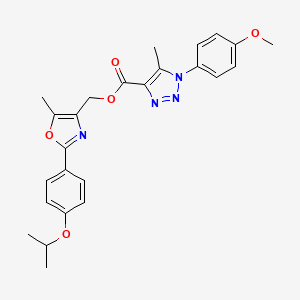
![2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2992306.png)
![ethyl 2-(2-((5-((3-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2992307.png)
![N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2992309.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2992310.png)
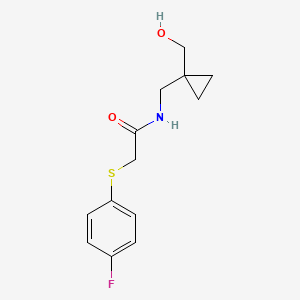
![1-Methyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]phthalazine](/img/structure/B2992312.png)
